molecular formula C8H4O3 B14171400 Isophthalic anhydride CAS No. 4891-67-2

Isophthalic anhydride

Cat. No.: B14171400
CAS No.: 4891-67-2
M. Wt: 148.11 g/mol
InChI Key: LNYYKKTXWBNIOO-UHFFFAOYSA-N
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Description

Isophthalic anhydride is an organic compound with the formula C8H4O3. It is a white crystalline solid at room temperature and is an isomer of phthalic anhydride and terephthalic anhydride. This compound is primarily used in the production of high-performance polymers and resins, making it a valuable compound in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophthalic anhydride can be synthesized through the dehydration of isophthalic acid. This process typically involves heating isophthalic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions usually require elevated temperatures to facilitate the removal of water and the formation of the anhydride .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of meta-xylene. This process involves the use of a catalyst, such as cobalt or manganese, and an oxidizing agent, typically air or oxygen. The reaction is carried out at high temperatures and pressures to achieve efficient conversion of meta-xylene to this compound .

Chemical Reactions Analysis

Types of Reactions: Isophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Isophthalic acid.

    Reduction: Isophthalic alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Isophthalic anhydride has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of isophthalic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives. This reactivity is due to the presence of two electrophilic carbonyl groups in the anhydride structure, making it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison:

    Uniqueness: this compound is unique due to its meta-substitution pattern, which imparts different chemical and physical properties compared to its isomers.

This compound’s versatility and reactivity make it a crucial compound in various scientific and industrial applications, highlighting its importance in modern chemistry and materials science.

Properties

CAS No.

4891-67-2

Molecular Formula

C8H4O3

Molecular Weight

148.11 g/mol

IUPAC Name

3-oxabicyclo[3.3.1]nona-1(9),5,7-triene-2,4-dione

InChI

InChI=1S/C8H4O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h1-4H

InChI Key

LNYYKKTXWBNIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C1)C(=O)OC2=O

Origin of Product

United States

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